3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Descripción general

Descripción

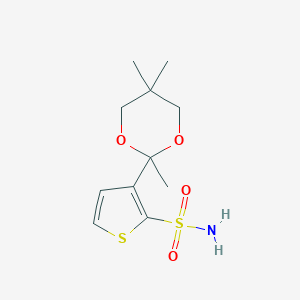

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dioxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized from 1,1,1-tris(hydroxymethyl)ethane through a series of reactions involving acetone and 2,2-dimethoxypropane.

Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a suitable thiophene precursor.

Sulfonamide Group Addition: The sulfonamide group is added through a sulfonation reaction followed by amination.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes and dioxanes.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

Materials Science: It can be incorporated into polymers to enhance their properties, such as conductivity and stability.

Biology and Medicine:

Drug Development: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential candidate for developing new therapeutic agents.

Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Polymer Industry: It can be used to modify the properties of polymers for specific applications.

Mecanismo De Acción

The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and dioxane rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene: Lacks the sulfonamide group, making it less versatile in biological applications.

2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in trapping adducts in chemical reactions.

(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: Contains an amine group instead of a sulfonamide, altering its reactivity and applications.

Uniqueness: The presence of both the sulfonamide group and the dioxane ring in 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide provides a unique combination of properties that can be exploited in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a compound of significant interest.

Actividad Biológica

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS No. 138890-87-6) is a sulfonamide derivative with significant potential in various biological applications. This compound features a thiophene ring and a dioxane moiety, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C11H17NO4S2

- Molecular Weight : 291.39 g/mol

- Structure : The compound contains a thiophene ring substituted with a sulfonamide group and a dioxane ring, contributing to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on these targets, while the thiophene and dioxane rings enhance binding affinity and specificity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Inhibition of Carbonic Anhydrase

Research has demonstrated that compounds containing sulfonamide groups often exhibit inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes. A study predicted the biological activity of sulfonamide derivatives using artificial neural networks (ANN) and found that certain structural features correlate with inhibitory potency against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | hCA II/hCA IX |

Study on Structural Activity Relationship (SAR)

A structural activity relationship study focused on various sulfonamide derivatives indicated that modifications in the thiophene and dioxane rings significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the inhibitory effects on target enzymes .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to understand the molecular geometry and electronic properties of this compound. These studies provide insights into how structural features affect binding interactions with biological targets .

Propiedades

IUPAC Name |

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLQNMKACMFWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628810 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138890-87-6 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.